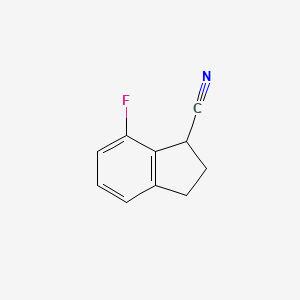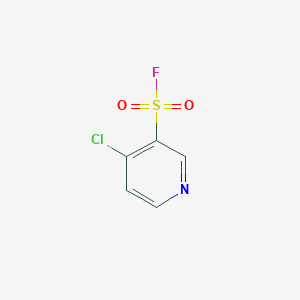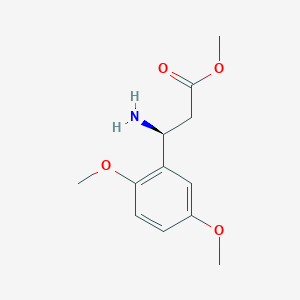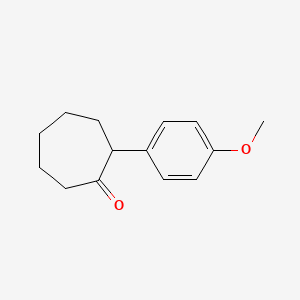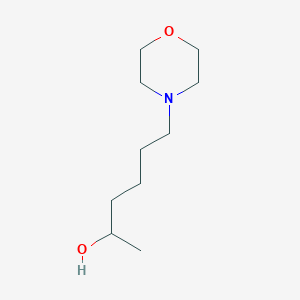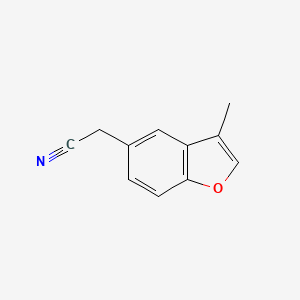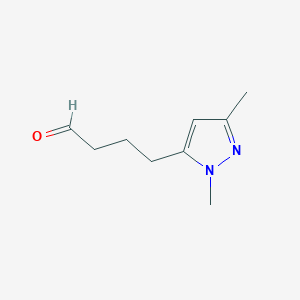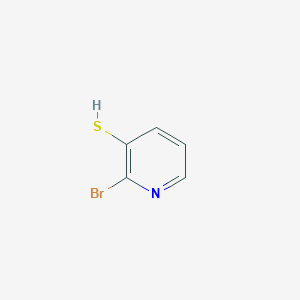
2-Bromopyridine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromopyridine-3-thiol is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position and a thiol group at the third position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-3-thiol typically involves a two-step process. Initially, 2-bromopyridine is oxidized to its N-oxide form using a suitable peracid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
化学反応の分析
Types of Reactions: 2-Bromopyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Peracids or hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium amide or Grignard reagents are used under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used
科学的研究の応用
2-Bromopyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in cross-coupling reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
作用機序
The mechanism of action of 2-Bromopyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in nucleophilic aromatic substitution reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
2-Bromopyridine: Lacks the thiol group, making it less reactive in certain substitution reactions.
3-Bromopyridine: The bromine atom is positioned differently, affecting its reactivity and applications.
4-Bromopyridine: Similar to 2-Bromopyridine but with different positional isomerism.
Uniqueness: 2-Bromopyridine-3-thiol is unique due to the presence of both bromine and thiol functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its isomers .
特性
分子式 |
C5H4BrNS |
|---|---|
分子量 |
190.06 g/mol |
IUPAC名 |
2-bromopyridine-3-thiol |
InChI |
InChI=1S/C5H4BrNS/c6-5-4(8)2-1-3-7-5/h1-3,8H |
InChIキー |
JVLBOTXXLJHFPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Br)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


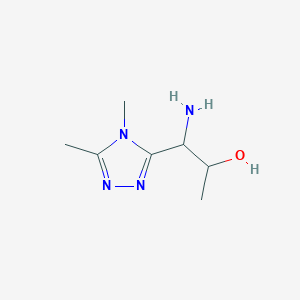
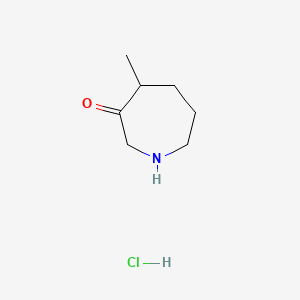

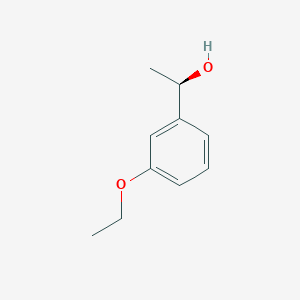
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)
